molecular formula C26H16ClFN2O B2877184 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine CAS No. 899993-60-3

4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine

Cat. No. B2877184
CAS RN: 899993-60-3
M. Wt: 426.88
InChI Key: FSDGXGHTUFGPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine, also known as CFPF-DPhPy, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyridazine derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

This compound shows promise in the development of antiviral agents. Derivatives of indole, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the fluorophenyl group could potentially enhance the binding affinity to viral proteins, making it a candidate for further investigation in antiviral drug development.

Pharmacology: Anti-inflammatory Applications

In pharmacology, the compound’s structural framework could be explored for anti-inflammatory properties. Indole derivatives, which are structurally related, have demonstrated significant anti-inflammatory activities . The compound’s ability to interact with biological receptors could be harnessed to develop new anti-inflammatory drugs.

Biochemistry: Enzyme Inhibition

The compound could serve as a scaffold for designing enzyme inhibitors. The furan and phenyl rings in its structure may mimic the substrates of certain enzymes, potentially leading to the development of selective enzyme inhibitors that could be used to study biochemical pathways or treat diseases involving enzymatic dysregulation .

Chemical Engineering: Catalysis

In chemical engineering, this compound could be utilized in catalytic processes such as palladium-catalyzed cross-coupling reactions . Its structural components may facilitate the development of novel catalysts that can improve the efficiency of chemical transformations, which is crucial in the synthesis of complex organic molecules.

Materials Science: Liquid Crystalline Materials

The molecular structure of this compound suggests potential applications in the field of materials science, particularly in the creation of novel liquid crystalline materials . The rigid and planar nature of the compound, combined with substituents like chloro and fluoro groups, could influence the thermal and optical properties of liquid crystals.

Environmental Science: Green Chemistry

The compound’s potential for use in green chemistry should be explored, considering its structural compatibility with reactions that minimize the use of hazardous substances . It could be involved in the development of environmentally friendly synthetic routes, contributing to sustainable chemical practices.

Mechanism of Action

properties

IUPAC Name

4-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClFN2O/c27-21-15-19(11-12-22(21)28)24-13-14-25(31-24)20-16-23(17-7-3-1-4-8-17)29-30-26(20)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDGXGHTUFGPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine

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